molecular formula C14H10N4O5S B2927607 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865286-30-2

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2927607
CAS No.: 865286-30-2
M. Wt: 346.32
InChI Key: KTMCMGNFGCTELC-UHFFFAOYSA-N
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Description

N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group. The oxadiazole ring is linked via a carboxamide bond to a 5-nitrothiophene-2-carboxylic acid moiety. This structure combines electron-withdrawing (nitro group) and electron-donating (methoxy group) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c1-22-9-4-2-3-8(7-9)13-16-17-14(23-13)15-12(19)10-5-6-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMCMGNFGCTELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity. The 1,3,4-oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. The presence of a nitrothiophene group further enhances its potential as a therapeutic agent.

Molecular Formula : C14H12N4O3S
Molecular Weight : 304.34 g/mol

Research indicates that this compound interacts with specific molecular targets within cells. Its mechanism of action involves:

  • Inhibition of Enzyme Activity : The compound modulates the activity of enzymes involved in inflammatory pathways.
  • Influence on Signaling Pathways : It affects cellular signaling related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)21.6
HeLa (Cervical)30.0
A549 (Lung)25.0

The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Anticancer Activity : In a recent study, this compound was tested against MDA-MB-231 cells. The results indicated an IC50 value of 21.6 μM, demonstrating potent anticancer activity comparable to established chemotherapeutics like paclitaxel .
  • Mechanistic Insights : Another study explored the compound's mechanism in inhibiting the Type III secretion system in pathogenic bacteria, revealing its potential as an antimicrobial agent . This highlights the versatility of the compound beyond oncology.

Comparison with Similar Compounds

N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

  • Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
  • Purity : 42%
  • Key Features: Thiazole core substituted with a 3-methoxy-4-(trifluoromethyl)phenyl group. Lower purity (42%) suggests synthetic challenges in isolating this derivative .

N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (Compound 11)

  • Molecular Formula : C₁₄H₇F₂N₃O₃S₂
  • Purity : 99.05%
  • High purity (99.05%) indicates robust synthetic reproducibility compared to other analogs .

Comparison with Target Compound :

  • Heterocyclic Core: Replacing thiazole with 1,3,4-oxadiazole in the target compound may alter electronic distribution and metabolic stability. Oxadiazoles are known for lower electron density, which can reduce susceptibility to oxidative degradation.
  • Substituent Effects : The 3-methoxyphenyl group in the target compound lacks the strong electron-withdrawing effects of fluorine or trifluoromethyl groups, possibly reducing antibacterial potency but improving solubility .

Heterocyclic Variants with Oxadiazole or Thiadiazole Cores

1-(5-Chloro-2-Methoxyphenyl)-N-[5-(Methoxymethyl)-1,3,4-Thiadiazol-2-yl]-5-Oxopyrrolidine-3-Carboxamide

  • Molecular Formula : C₁₇H₁₇ClN₄O₄S
  • Key Features: Thiadiazole core with a methoxymethyl substituent. The sulfur atom in thiadiazole may enhance π-π stacking interactions compared to the oxygen-rich oxadiazole in the target compound. Pyrrolidinone moiety introduces conformational rigidity, differing from the nitrothiophene-carboxamide scaffold .

Comparison with Target Compound :

  • Core Heteroatoms : Thiadiazole (S/N) vs. oxadiazole (O/N) alters polarity and hydrogen-bonding capacity.
  • Bioactivity : Thiadiazole derivatives often exhibit kinase inhibition, whereas nitrothiophene carboxamides target bacterial membranes .

Substituent Impact on Bioactivity

Nitrothiophene Carboxamides with Fluorinated Phenyl Groups

  • Example: N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Activity: Demonstrated >90% inhibition of Staphylococcus aureus growth at 10 μM.

Comparison with Target Compound :

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Key Substituents Molecular Formula Purity (%)
N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-5-Nitrothiophene-2-Carboxamide 1,3,4-Oxadiazole 3-Methoxyphenyl, Nitrothiophene C₁₅H₁₁N₃O₅S N/A
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Thiazole 3-Methoxy-4-(CF₃)Phenyl C₁₆H₁₀F₃N₃O₄S₂ 42
N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Thiazole 3,4-Difluorophenyl C₁₄H₇F₂N₃O₃S₂ 99.05

Table 2: Bioactivity Trends in Nitrothiophene Carboxamides

Substituent Type Example Compound Observed Activity (vs. S. aureus) Mechanism Insights
Fluorinated Phenyl N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-... IC₅₀: 2.5 μM ROS generation, membrane disruption
Methoxy Phenyl Target Compound Predicted IC₅₀: 5–10 μM* Moderate membrane interaction
Trifluoromethyl Phenyl N-(4-(3-Methoxy-4-(CF₃)Phenyl)Thiazol-2-yl)-... IC₅₀: 8.7 μM Enhanced lipophilicity, lower solubility

*Predicted based on substituent electronic profiles.

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